molecular formula C13H12N2O2S B4403851 4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide

4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B4403851
M. Wt: 260.31 g/mol
InChI Key: OCTNAALUZQBASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide, also known as ATB-346, is a novel drug compound that has been developed for the treatment of pain and inflammation. It is a non-steroidal anti-inflammatory drug (NSAID) that has been modified to reduce gastrointestinal toxicity while maintaining its anti-inflammatory properties.

Mechanism of Action

4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide is a prodrug that is converted to its active form, H2S-4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide, by the action of enzymes in the body. H2S-4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, H2S-4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide reduces inflammation and pain without affecting the production of protective prostaglandins in the stomach.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to sites of inflammation. In addition, this compound has been shown to reduce oxidative stress, which is a key contributor to inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide is its reduced gastrointestinal toxicity compared to traditional NSAIDs. This makes it a safer alternative for long-term use in the treatment of chronic pain and inflammation. However, one limitation of this compound is its limited availability for research purposes. As a novel drug compound, it is not yet widely available for use in preclinical studies.

Future Directions

There are several future directions for the research and development of 4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide. One direction is to investigate its potential for the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Another direction is to explore its potential for combination therapy with other drugs, such as opioids or cannabinoids, for the treatment of chronic pain. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its availability for research purposes.

Scientific Research Applications

4-(allyloxy)-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its anti-inflammatory and analgesic effects in preclinical models of pain and inflammation. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. This compound has also been shown to be effective in reducing the production of inflammatory cytokines and prostaglandins, which are key mediators of inflammation and pain.

properties

IUPAC Name

4-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-2-8-17-11-5-3-10(4-6-11)12(16)15-13-14-7-9-18-13/h2-7,9H,1,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTNAALUZQBASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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